Levocabastine

Übersicht

Beschreibung

Levocabastine is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis . This compound is known for its high potency and selectivity, making it an effective antihistamine for both nasal and ocular administration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Levocabastin kann durch ein praktisches und nachhaltiges Verfahren synthetisiert werden, das die Herstellung eines optisch aktiven Schlüsselintermediats ohne chirale Auflösung umfasst. Der Prozess beinhaltet eine effiziente Detosylierung und erfordert keine chromatographische Reinigung, was zu Levocabastinhydrochlorid mit einer Reinheit von über 99,5% führt . Der Syntheseweg beinhaltet die Herstellung des Schlüsselintermediats 6 durch chirale Auflösung, die Deprotektion des Intermediats 5 durch Elektrolyse und die Kupplung von Piperidin 6 und Keton 7 durch reduktive Aminierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von Levocabastin beinhaltet ein nachhaltiges Syntheseverfahren, das eine hohe optische Reinheit und erhebliche Verbesserungen gegenüber zuvor beschriebenen Verfahren gewährleistet. Dieser Prozess ist für die großtechnische Produktion praktikabel konzipiert und liefert Levocabastinhydrochlorid mit einer Gesamtausbeute von 14,2% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levocabastin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte und Derivate von Levocabastin, die für seine endgültige Synthese und Formulierung entscheidend sind.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Levocabastine is characterized by its rapid onset of action and long-lasting effects. It is available in two primary formulations: ocular drops and nasal spray , which target symptoms associated with allergic reactions.

- Mechanism of Action : this compound works by blocking the H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergy symptoms such as itching, sneezing, and nasal congestion .

Allergic Rhinitis

This compound has been extensively studied for its efficacy in treating allergic rhinitis. Clinical trials have shown that it provides significant relief from nasal symptoms when compared to placebo and is at least as effective as sodium cromoglycate .

- Efficacy Results :

- In a controlled trial involving 251 patients, this compound demonstrated a notable reduction in sneezing and nasal itching compared to other treatments .

- A study indicated that while this compound is effective, it may be less potent than topical corticosteroids like beclomethasone for alleviating nasal blockage .

Allergic Conjunctivitis

This compound eye drops are indicated for the symptomatic treatment of seasonal allergic conjunctivitis. The drug provides rapid relief from ocular symptoms such as itching and redness.

- Clinical Findings :

Comparative Efficacy

To better understand the effectiveness of this compound in comparison to other treatments, the following table summarizes key findings from various studies:

| Study Type | Treatment Comparison | Efficacy Outcome | Safety Profile |

|---|---|---|---|

| Controlled Trial | This compound vs. Sodium Cromoglycate | This compound superior in symptom relief | Similar adverse effects to placebo |

| Clinical Study | This compound vs. Beclomethasone | Less effective for nasal blockage | Comparable safety to sodium cromoglycate |

| Pediatric Study | This compound vs. Placebo | 89% response rate in ocular symptoms | Minimal adverse effects reported |

Case Study 1: Pediatric Allergic Conjunctivitis

A clinical trial involving children aged 5-20 years treated with this compound eye drops showed significant improvement in symptoms of allergic conjunctivitis. The study reported a high tolerance level among participants, with only minor adverse effects noted .

Case Study 2: Adult Allergic Rhinitis

In adults suffering from seasonal allergic rhinitis, a double-blind study demonstrated that patients receiving this compound experienced a substantial decrease in sneezing and nasal itching within minutes of administration. The results indicated that this compound could serve as an effective first-line treatment for acute allergic responses .

Future Research Directions

Despite the established efficacy of this compound, further research is warranted to explore potential areas such as:

- Comparative studies with newer antihistamines : Evaluating this compound against emerging treatments could clarify its role in modern therapeutic regimens.

- Long-term safety studies : While current data suggests a favorable safety profile, long-term studies could provide more comprehensive insights into its chronic use.

- Combination therapies : Investigating the efficacy of this compound when used alongside systemic antihistamines or corticosteroids might enhance treatment outcomes for severe cases.

Wirkmechanismus

Levocabastine is compared with other antihistamines such as sodium cromoglycate (cromolyn sodium), beclomethasone, astemizole, and terfenadine . While this compound is superior to placebo and at least as effective as sodium cromoglycate in alleviating symptoms of seasonal allergic conditions, it is less effective than beclomethasone in relieving runny and blocked nose . this compound provides prompt onset of antiallergic activity, differentiating it from sodium cromoglycate, which requires maintenance treatment .

Vergleich Mit ähnlichen Verbindungen

Levocabastin wird mit anderen Antihistaminika wie Natriumcromoglycat (Cromolyn-Natrium), Beclomethason, Astemizol und Terfenadin verglichen . Während Levocabastin gegenüber Placebo überlegen und mindestens so wirksam wie Natriumcromoglycat bei der Linderung der Symptome saisonaler allergischer Erkrankungen ist, ist es weniger wirksam als Beclomethason bei der Linderung von laufender und verstopfter Nase . Levocabastin bietet einen raschen Beginn der antiallergischen Wirkung, was es von Natriumcromoglycat unterscheidet, das eine Erhaltungstherapie erfordert .

Ähnliche Verbindungen:

- Natriumcromoglycat (Cromolyn-Natrium)

- Beclomethason

- Astemizol

- Terfenadin

Die hohe Selektivität und Potenz von Levocabastin sowie sein schneller Wirkungseintritt machen es zu einem einzigartigen und wertvollen Antihistaminikum zur Behandlung allergischer Erkrankungen.

Biologische Aktivität

Levocabastine is a potent, selective histamine H1-receptor antagonist primarily used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. Its biological activity is characterized by its ability to inhibit histamine-mediated responses, thereby alleviating symptoms associated with allergies.

This compound functions by competitively binding to H1 receptors on effector cells, preventing histamine from exerting its effects. This action inhibits the release of chemical mediators from mast cells and reduces the chemotaxis of eosinophils and other inflammatory cells, which are crucial in the allergic response . Notably, this compound does not block the release of histamine but rather prevents its binding, distinguishing it from other antihistamines .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several important characteristics:

- High Affinity Binding : this compound exhibits a high affinity for H1 receptors (Ki = 4.2 nM) and can effectively inhibit histamine-induced effects in various animal models .

- Rapid Onset : The onset of action is rapid, typically within one hour, and the effects can last up to 24 hours at low doses (below 0.010 mg/kg) .

- Bioavailability : Following oral administration, this compound is rapidly absorbed with a Tmax of approximately 2 hours and shows complete bioavailability in humans .

Efficacy in Clinical Studies

Numerous clinical studies have demonstrated the efficacy of this compound in treating allergic symptoms:

- Nasal Spray Studies : In a study involving 335 patients with perennial allergic rhinitis, both high and low doses of this compound nasal spray significantly improved symptoms compared to placebo . Another study indicated that this compound was superior to placebo in reducing nasal discharge and sneezing .

- Comparison with Other Treatments : this compound has been shown to be at least as effective as sodium cromoglycate in alleviating allergic symptoms but less effective than topical corticosteroids like beclomethasone for nasal blockage .

Safety Profile

The safety profile of this compound is favorable, with adverse effects reported at rates similar to placebo. Common adverse events include mild local irritation but serious adverse events are rare .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Case Studies and Research Findings

- Pediatric Efficacy : A study involving 95 pediatric patients indicated that this compound significantly reduced symptoms like sneezing compared to cromoglycate, although some differences were noted in specific symptoms such as tearing .

- Long-term Safety : A long-term safety study involving 108 patients showed a response rate of 89% for this compound, with no significant changes in blood chemistry or hematology observed throughout the study duration .

- Comparative Effectiveness : In a double-blind trial comparing topical this compound with beclomethasone dipropionate, while both treatments improved symptoms, this compound was particularly effective for nasal discharge and sneezing but did not significantly improve nasal obstruction compared to placebo .

Eigenschaften

IUPAC Name |

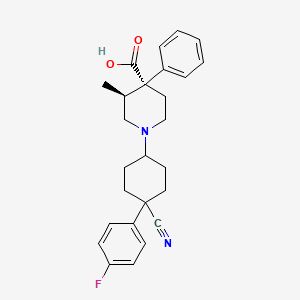

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-YHYDXASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79547-78-7 (hydrochloride) | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048548, DTXSID001024637 | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>0.5 mg/mL, 3.47e-03 g/L | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79449-98-2, 79516-68-0 | |

| Record name | Cabastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocabastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocabastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVOCABASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levocabastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.